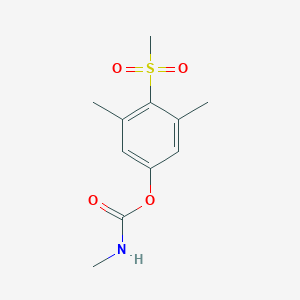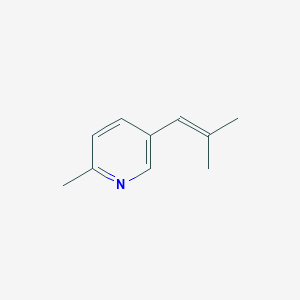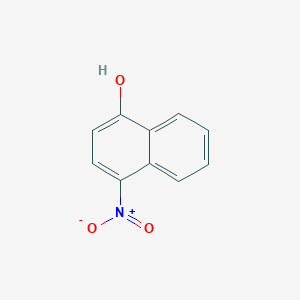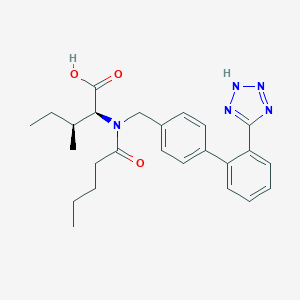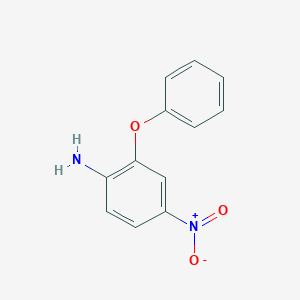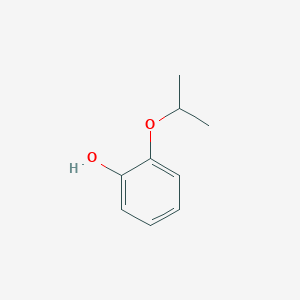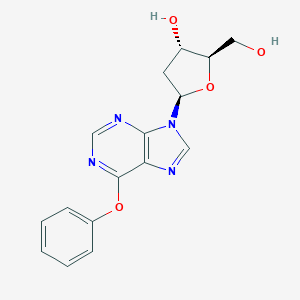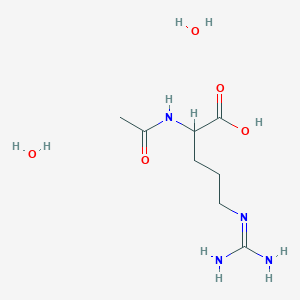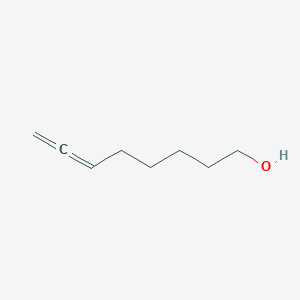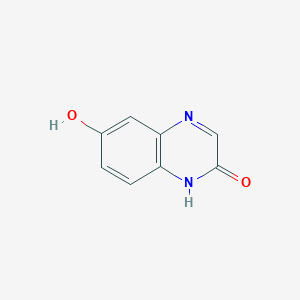
6-Hydroxyquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyquinoxalin-2(1H)-one, also known as 6-HOQ, is a heterocyclic compound with a molecular formula of C8H6N2O2. It is a derivative of quinoxaline and has been found to exhibit various biological activities such as antimicrobial, antitumor, and antioxidant properties. The purpose of
Mechanism Of Action
The mechanism of action of 6-Hydroxyquinoxalin-2(1H)-one is not fully understood. However, it is believed that its antimicrobial activity is due to its ability to disrupt the cell membrane of microorganisms. Its antitumor activity is thought to be due to its ability to induce apoptosis in cancer cells. The antioxidant activity of 6-Hydroxyquinoxalin-2(1H)-one is believed to be due to its ability to scavenge free radicals.
Biochemical And Physiological Effects
6-Hydroxyquinoxalin-2(1H)-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been found to have an inhibitory effect on the production of nitric oxide. 6-Hydroxyquinoxalin-2(1H)-one has also been found to have an effect on the central nervous system by exhibiting anxiolytic and sedative properties.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Hydroxyquinoxalin-2(1H)-one in lab experiments is its ability to exhibit multiple biological activities. This allows for the study of various biological pathways and mechanisms. However, one limitation of using 6-Hydroxyquinoxalin-2(1H)-one is its low yield from synthesis methods. This can make it difficult to obtain large quantities for experiments.
Future Directions
There are several future directions for the study of 6-Hydroxyquinoxalin-2(1H)-one. One direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer and microbial infections. Additionally, the development of more efficient synthesis methods for 6-Hydroxyquinoxalin-2(1H)-one could increase its availability for research. The investigation of the structure-activity relationship of 6-Hydroxyquinoxalin-2(1H)-one could also lead to the development of more potent derivatives.
Synthesis Methods
The synthesis of 6-Hydroxyquinoxalin-2(1H)-one can be achieved through various methods such as the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate, followed by the reduction of the nitro group with iron powder. Another method involves the reaction of 2-chloroquinoxaline with hydroxylamine hydrochloride in the presence of a base. The yield of 6-Hydroxyquinoxalin-2(1H)-one from these methods is typically around 50%.
Scientific Research Applications
6-Hydroxyquinoxalin-2(1H)-one has been extensively studied for its biological activities. It has been found to exhibit antimicrobial activity against various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to have antitumor activity against various cancer cell lines such as A549, MCF-7, and HepG2. Additionally, 6-Hydroxyquinoxalin-2(1H)-one has been found to exhibit antioxidant activity by scavenging free radicals.
properties
CAS RN |
123342-19-8 |
|---|---|
Product Name |
6-Hydroxyquinoxalin-2(1H)-one |
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
6-hydroxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H6N2O2/c11-5-1-2-6-7(3-5)9-4-8(12)10-6/h1-4,11H,(H,10,12) |
InChI Key |
VIVXQKBATRMVNT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)N=CC(=O)N2 |
Canonical SMILES |
C1=CC2=C(C=C1O)N=CC(=O)N2 |
synonyms |
2(1H)-Quinoxalinone, 6-hydroxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)



